1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione
Overview
Description
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step chemical reactions that target specific functional groups on the purine ring. For example, Gobouri (2020) synthesized new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives.Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their physical and chemical properties. Shukla et al. (2020) performed a detailed quantitative analysis of different intermolecular interactions present in a xanthine derivative.Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, depending on their substitution patterns and the conditions applied. Rahat et al. (1974) explored the ionization and methylation reactions of purine-6,8-diones.Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are determined by their molecular structure. Different substituents and reaction conditions affect the chemical behavior of these compounds.Scientific Research Applications
Topology of Interactions in Methylxanthines
Research on the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines, which are structurally related to 1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione, provides insights into the molecular interactions and binding mechanisms. These studies, through experimental and computational methods, reveal the importance of hydrogen bonds and π···π stacking interactions in determining the biological activity profile of compounds within the methylxanthines series. This research is crucial for understanding how modifications in molecular structure affect pharmacological effects and the nature of binding to biological targets such as A1-A2A receptors in the brain (Latosińska et al., 2014).
Synthesis and Receptor Activity
Another avenue of research involves the synthesis of 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives and their affinities for 5-HT1A and 5-HT2A receptors. These compounds, due to their distinct affinity for 5-HT1A receptors, highlight the therapeutic potential of structurally related compounds for treating neurological conditions. This area of research not only broadens our understanding of purine-2,6-dione derivatives but also opens up new possibilities for drug development (Chłoń et al., 2001).
Coordination Chemistry and Material Science
The study of coordination chemistry involving 8-azaxanthinato salts of divalent metal aquacomplexes with purine derivatives including 1,3-dimethyl-8-azaxanthine offers significant insights into the structural and interactional dynamics of these complexes. This research has implications for the design and development of new materials with specific magnetic, optical, or catalytic properties, showcasing the broad applicability of purine derivatives in material science (Maldonado et al., 2009).
Mechanism of Action
Target of Action
It’s known that similar compounds exhibit cytotoxic activity against certain types of cancer cells .
Mode of Action
It’s known that similar compounds exhibit antioxidant activities comparable to the reference drug trolox . This suggests that the compound may interact with its targets by neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Biochemical Pathways
The antioxidant activity suggests that it may be involved in pathways related to oxidative stress and cellular damage .
Result of Action
The compound exhibits cytotoxic activity against HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells at submicromolar concentrations . This suggests that the compound may induce cell death in these cancer cells, thereby inhibiting their growth and proliferation.
Safety and Hazards
The synthesized compounds exhibit cytotoxic activity against HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells at submicromolar concentrations . Compound 11 containing a 6,8-dimethylchromone core has the highest cytotoxicity against tumor cells and the lowest against non-tumor fibroblasts .
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-14(2)11-25-16(13-22(3)12-15-9-7-6-8-10-15)21-18-17(25)19(26)24(5)20(27)23(18)4/h6-10,14H,11-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCUOVJQCGDQBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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